molecular formula C17H15N5O B612100 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile CAS No. 1527473-33-1

3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile

Cat. No. B612100
M. Wt: 305.33
InChI Key: BHTWDJBVZQBRKP-UHFFFAOYSA-N
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Description

“3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile” is a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor . It is also known as PF-06447475 . It has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS) .


Synthesis Analysis

The synthesis of “3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile” involves a series of chemical reactions . The exact details of the synthesis process are not available in the search results.


Molecular Structure Analysis

The molecular structure of “3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile” is complex and detailed. It has been studied using crystallography . The PDB codes for MST3 with bound 14 (PF-06447475) is 4U8Z .


Chemical Reactions Analysis

The chemical reactions involving “3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile” are complex and involve multiple steps . The exact details of these reactions are not available in the search results.

Scientific Research Applications

  • Pyrolysis of Aryl Triazolines : A study by Pocar, Trimarco, and Bombieri (1998) explored the pyrolysis of aryl triazolines, including morpholinopyrroles, a class of compounds related to 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile. This research provides insights into the chemical transformations and structural characterizations of such compounds (Pocar, Trimarco, & Bombieri, 1998).

  • PI3K-AKT-mTOR Pathway Inhibition : Hobbs et al. (2019) discussed the development of morpholine derivatives as inhibitors of the PI3K-AKT-mTOR pathway, an important target in cancer therapy. The study highlighted the pharmacophoric features of morpholine and its utility in medicinal chemistry, which is relevant to the understanding of compounds like 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (Hobbs et al., 2019).

  • Synthesis of Morpholine Derivatives : Lei et al. (2017) focused on the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, important intermediates with applications in inhibiting tumor necrosis factor alpha and nitric oxide. This study offers a perspective on the synthetic methods applicable to compounds like 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (Lei, Wang, Xiong, & Lan, 2017).

  • Synthesis of Heterocyclic Systems : Sirakanyan et al. (2018) developed methods for synthesizing new heterocyclic systems based on morpholin-4-yl compounds, showcasing the versatility of these compounds in creating complex molecular structures (Sirakanyan, Kartsev, Hakobyan, & Hovakimyan, 2018).

  • Antimicrobial Screening : Mulwad and Mayekar (2007) investigated the antimicrobial properties of morpholine derivatives, which may include compounds structurally similar to 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile. This study highlights the potential biological activity of these compounds (Mulwad & Mayekar, 2007).

properties

IUPAC Name

3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c18-9-12-2-1-3-13(8-12)14-10-19-16-15(14)17(21-11-20-16)22-4-6-23-7-5-22/h1-3,8,10-11H,4-7H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTWDJBVZQBRKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C(=CN3)C4=CC=CC(=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile

CAS RN

1527473-33-1
Record name 1527473-33-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Morpholine (871 mg, 10 mmol) and N,N-diisopropylethylamine (2.6 g, 20 mmol) were added to a solution of 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile (C14) (2.5 g, 9.8 mmol) in n-butanol (100 mL), and the reaction mixture was heated at reflux for 3 hours. Solvents were removed in vacuo and the residue was purified using chromatography on silica gel (Eluent: 1:1 ethyl acetate/petroleum ether). Subsequent recrystallization from ethyl acetate and tert-butyl methyl ether afforded the product as a white solid. Yield: 770 mg, 2.52 mmol, 26%. LCMS m/z 306.0 [M+H+]. 1H NMR (400 MHz, DMSO-d6) δ 12.34 (br s, 1H), 8.41 (s, 1H), 7.99-8.02 (m, 1H), 7.89 (br d, J=8 Hz, 1H), 7.76 (br d, J=7.5 Hz, 1H), 7.71 (s, 1H), 7.68 (dd, J=7.8, 7.8 Hz, 1H), 3.44-3.50 (m, 4H), 3.11-3.17 (m, 4H).
Quantity
871 mg
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Citations

For This Compound
120
Citations
JL Henderson, BL Kormos, MM Hayward… - Journal of medicinal …, 2015 - ACS Publications
Leucine rich repeat kinase 2 (LRRK2) has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, …
Number of citations: 167 pubs.acs.org
G Tang, L Liu, X Wang, Z Pan - European Journal of Medicinal Chemistry, 2019 - Elsevier
Interleukin-2-inducible T-cell kinase (Itk) plays an important role in multiple signal transduction pathways in T and mast cells, and is a potential drug target for treating inflammatory …
Number of citations: 8 www.sciencedirect.com
DS Williamson, GP Smith, GK Mikkelsen… - Journal of medicinal …, 2021 - ACS Publications
Inhibitors of leucine-rich repeat kinase 2 (LRRK2) and mutants, such as G2019S, have potential utility in Parkinson’s disease treatment. Fragment hit-derived pyrrolo[2,3-d]pyrimidines …
Number of citations: 19 pubs.acs.org
AC Reiersølmoen, J Han, E Sundby, BH Hoff - European Journal of …, 2018 - Elsevier
Inhibiting the interleukin 17 pathway is of interest in a number of autoimmune diseases. Herein, 42 fused pyrimidines have been evaluated as interleukin 17 secretion inhibitors using a …
Number of citations: 10 www.sciencedirect.com
F Musumeci, M Sanna, G Grossi… - Current Medicinal …, 2017 - ingentaconnect.com
The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the nitrogenous base of ATP, and is present in many ATP-competitive inhibitors of different kinases. In the last few …
Number of citations: 18 www.ingentaconnect.com
X Chen, Q Zhang, Y Zhang, J Fang, D Jiang… - European Journal of …, 2021 - Elsevier
18 F-Labelled pyrrolopyrimidines were synthesized and evaluated as positron emission tomography (PET) probes to determine leucine-rich repeat kinase 2 (LRRK2) expression in the …
Number of citations: 7 www.sciencedirect.com
RA Gallego, L Bernier, H Chen… - Journal of Medicinal …, 2023 - ACS Publications
Immune activating agents represent a valuable class of therapeutics for the treatment of cancer. An area of active research is expanding the types of these therapeutics that are …
Number of citations: 3 pubs.acs.org
JD Scott, DE DeMong, TJ Greshock… - Journal of medicinal …, 2017 - ACS Publications
Leucine-rich repeat kinase 2 (LRRK2) is a large, multidomain protein which contains a kinase domain and GTPase domain among other regions. Individuals possessing gain of function …
Number of citations: 120 pubs.acs.org
N Malik, R Kornelsen, S McCormick, N Colpo… - European Journal of …, 2021 - Elsevier
Purpose Among all genetic mutations of LRRK2, the G2019S mutation is the most commonly associated with the late-onset of Parkinson’s disease (PD). Hence, one potential …
Number of citations: 8 www.sciencedirect.com
N Bata, A Chaikuad, NA Bakas… - Journal of medicinal …, 2021 - ACS Publications
Serine/threonine-protein kinases 3 and 4 (STK3 and STK4, respectively) are key components of the Hippo signaling pathway, which regulates cell proliferation and death and provides …
Number of citations: 12 pubs.acs.org

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